Acetic acid; tetramethylammonium ion
Description
Acetic Acid (CH₃COOH) is a weak carboxylic acid widely used in chemical synthesis, buffering systems, and materials science. Its acidity (pKa ≈ 4.76) and ability to act as a proton donor/acceptors make it critical in pH-dependent reactions and sol-gel processes . For example, in TiO₂ synthesis, acetic acid serves as a peptizing agent, influencing crystallization kinetics and particle morphology .
Tetramethylammonium Ion ([N(CH₃)₄]⁺, TMA⁺) is a quaternary ammonium cation with a tetrahedral structure. Its steric bulk and charge delocalization enable unique interactions with anions and solvents. TMA⁺ is utilized in ionic liquids, catalysis, and analytical chemistry (e.g., arsenic speciation and methane hydrate studies ). Ab initio studies reveal its nonspherical charge distribution, with "patches" of positive charge on methyl groups, contrasting with neutral neopentane .
Properties
Molecular Formula |
C6H16NO2+ |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
acetic acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1; |
InChI Key |
MRYQZMHVZZSQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tetramethylammonium ion typically involves the reaction of tetramethylammonium hydroxide with acetic acid. The reaction can be represented as follows:
N(CH3)4OH+CH3COOH→N(CH3)4CH3COO+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is a salt that can be isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and concentration, such as crystallization or distillation, to ensure the desired purity and concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid; tetramethylammonium ion can undergo various types of chemical reactions, including:
Substitution Reactions: The tetramethylammonium ion can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating a proton to bases.
Esterification: Acetic acid can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Acid-Base Reactions: Strong bases such as sodium hydroxide or potassium hydroxide are often used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used, typically under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium salts.
Acid-Base Reactions: Products include water and the corresponding salt.
Esterification: Products include esters and water.
Scientific Research Applications
Acetic acid; tetramethylammonium ion has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the semiconductor industry for etching and cleaning processes, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism by which acetic acid; tetramethylammonium ion exerts its effects depends on the specific application:
In Organic Synthesis: The tetramethylammonium ion acts as a nucleophile or a leaving group, facilitating various substitution reactions.
In Biological Systems: The compound can act as a buffer, maintaining pH stability in biochemical assays.
In Industrial Processes: The acetic acid component can participate in acid-base reactions, while the tetramethylammonium ion can aid in solubilizing organic compounds.
Comparison with Similar Compounds
Key Findings :
- Acetic acid balances moderate acidity and steric effects, making it ideal for controlled organic synthesis .
- In sol-gel processes, acetic acid outperforms stronger acids (e.g., HCl) in stabilizing colloids without excessive protonation .
Tetramethylammonium Ion vs. Other Quaternary Ammonium Ions
Structural and Electronic Properties
Key Findings :
Key Findings :
- TMA⁺-based deep eutectic solvents (DES) show superior CO₂ capture efficiency compared to larger quaternary ammonium ions .
- In methylation reactions, TMA⁺’s compact structure facilitates nucleophilic attack on methyl groups, yielding 85–95% anisole derivatives .
Synergistic Use of Acetic Acid and Tetramethylammonium Ion
- Buffer Systems : TMAOH-acetic acid buffers maintain near-constant ionic strength across pH 4–9, critical for toxin-binding assays .
- Material Synthesis : In vanadium oxide frameworks, acetic acid adjusts pH to stabilize TMA⁺-intercalated structures (e.g., TMAV₃O₇) .
- Ion-Pair Extraction : Tetramethylammonium acetate enhances nickel preconcentration in microextraction via ion-associate phase formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
